6-Oxo-ethinylestradiol
Overview
Description
6-Oxo-ethinylestradiol is a chemical compound with the molecular formula C20H22O3 . It is also known by several other names such as Ethinylestradiol Impurity G, 19-Norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17-dihydroxy-, (17.alpha.)-, 6-Keto Ethinyl Estradiol, and others .
Molecular Structure Analysis
The molecular structure of 6-Oxo-ethinylestradiol is characterized by a molecular weight of 310.3869 . A study on ethinyl estradiol solid dispersion used differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy to examine its physicochemical properties and polymorphic state .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Oxo-ethinylestradiol, a derivative of ethinylestradiol, can be synthesized through a simple procedure involving acetate and ketone, with phase transfer catalyzed esterification producing a sulfonate compound (Weber et al., 1989).
Biological and Environmental Impact
- Ethinylestradiol induces oxidative DNA damage in rat testicular cells via an estrogen receptor-mediated mechanism. This can be instrumental in understanding the differential susceptibility to ethinylestradiol in cell sub-populations (Wellejus et al., 2004).
- Comparative studies show different effects of ethinylestradiol and estradiol on oxidative stress and nitric oxide synthesis in human endothelial cell cultures, which can be significant in understanding cardiovascular implications (Andozia et al., 2010).
- Research on the genotoxic potential of ethinylestradiol in cultured mammalian cells highlights its possible carcinogenicity and the role of reactive oxygen species in genotoxic damage (Siddique et al., 2005).
Drug Formulation and Stability
- The stability of 6-Oxo-ethinylestradiol in drug formulations, especially in fluid bed granulation processes, is critical and affected by drying conditions. This information is essential for pharmaceutical development (Roßteuscher-Carl et al., 2015).
Ecological Studies
- Dietary exposure studies on fish species with 17Alpha-ethinylestradiol highlight its potential to interfere with the endocrine system, affecting reproduction and causing population-level effects. This is crucial in assessing environmental risks of synthetic estrogens (Collí-Dulá et al., 2014).
Pharmacokinetics and Drug Interactions
- Pharmacokinetic drug interaction studies involving 17α-Ethinylestradiol are essential in understanding its metabolism and the risks associated with its use in oral contraceptives. These studies provide insights into potential interactions with other medications (Zhang et al., 2007).
Toxicological Research
- Long-term exposure studies on the Chinese rare minnow provide data for establishing water quality criteria and understanding the mechanisms of toxic effects of 17alpha-Ethinylestradiol, an important aspect in environmental toxicology (Zha et al., 2008).
Medical Applications
- Ethinylestradiol has been explored for its potential in improving prostate-specific antigen levels in pretreated castration-resistant prostate cancer patients, demonstrating its therapeutic applications beyond contraception (Izumi et al., 2010).
Biosensing Technologies
- Development of biosensors for detecting 17α-ethinylestradiol, utilizing advanced materials like polyvinylpyrrolidone, chitosan, and reduced graphene oxide, is a significant advancement in environmental monitoring and public health safety (Pavinatto et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAUDUBRNENFJ-VCNAKFCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191417 | |
Record name | 6-Oxo-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-ethinylestradiol | |
CAS RN |
38002-18-5 | |
Record name | 6-Oxo-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-OXO-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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